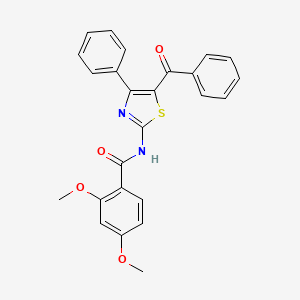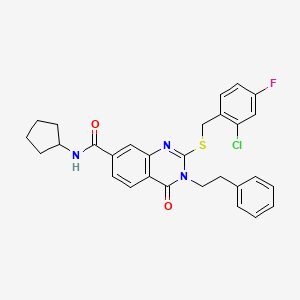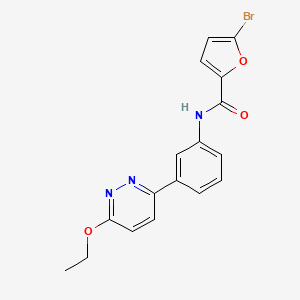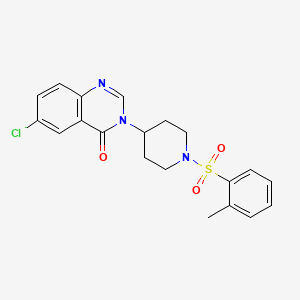![molecular formula C18H22ClN3S B3008150 N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-74-0](/img/structure/B3008150.png)
N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. Based on its nomenclature, it likely contains a pyrrolopyrazine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds often serve as frameworks for small molecule synthesis, drug design, and drug discovery .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been synthesized in a single-step reaction . For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the core structure of our compound, have been reported to exhibit significant antiviral properties . Specifically, derivatives similar to our compound have shown inhibitory activity against influenza A and other viruses. The ability to bind with high affinity to multiple receptors makes these compounds valuable in the development of new antiviral agents.
Anticancer Potential
The indole scaffold, present in our compound, is a part of many synthetic drug molecules with anticancer activities . Research indicates that such compounds can be effective against various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The cytotoxic activities of these compounds are evaluated using assays like MTT, and molecular docking studies help understand their binding modes, which is crucial for drug development.
Anti-Tubercular Agents
Compounds with a pyrazine-2-carbonyl moiety have been designed and synthesized for their anti-tubercular activity . They are evaluated against Mycobacterium tuberculosis and have shown promising results. The derivatives of our compound could potentially be developed into potent anti-tubercular agents, contributing to the fight against tuberculosis.
Antibacterial Properties
Derivatives of our compound have been screened for antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria . The antibacterial efficacy is determined through methods like disk diffusion, and the compounds are evaluated at different concentrations to assess their potency and safety.
Pharmacological Activities
The indole nucleus, a part of our compound, is known for its broad-spectrum biological activities. It has been found in natural compounds like tryptophan and is involved in the production of plant hormones. Derivatives of indole are of interest due to their diverse biological and clinical applications, which include antimicrobial, antidiabetic, and antimalarial activities .
Material Science Applications
Some derivatives of our compound have been explored for their potential use in material science. For instance, they have been assessed for thermal stability, which is a critical factor in determining the suitability of compounds for technologies like hot melt extrusion . The crystallization properties and polymorphic forms are also studied to understand their behavior in different manufacturing processes.
Direcciones Futuras
The development of new antimicrobial drugs to counteract antimicrobial resistance (AMR) is a major area of research. Small molecules that are easy to synthesize from simple starting materials under mild reaction conditions, such as the ones presented in this manuscript, are of particular interest . Further development and optimization of these compounds could lead to more potent antimicrobials .
Propiedades
IUPAC Name |
N-butyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQWBCHATNSMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)


![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)




![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)
![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)